N-Phosphono-L-leucyl-L-phenylalaninamide
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Overview
Description
N-Phosphono-L-leucyl-L-phenylalaninamide is a dipeptide compound consisting of L-leucine and L-phenylalanine linked by a peptide bond, with a phosphono group attached to the leucine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phosphono-L-leucyl-L-phenylalaninamide typically involves the coupling of L-leucine and L-phenylalanine derivatives. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The phosphono group can be introduced using phosphonylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Phosphono-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Phosphono-L-leucyl-L-phenylalaninamide has a wide range of scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in enzyme inhibition and as a substrate for studying protease activity.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Phosphono-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphono group can mimic the transition state of enzyme-catalyzed reactions, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-Phosphono-L-leucyl-L-phenylalanine
- L-Phenylalaninamide, N-phosphono-L-leucyl-
- Phosphorylleucylphenylalanine
Uniqueness
N-Phosphono-L-leucyl-L-phenylalaninamide is unique due to its specific combination of L-leucine and L-phenylalanine with a phosphono group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
90219-06-0 |
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Molecular Formula |
C15H24N3O5P |
Molecular Weight |
357.34 g/mol |
IUPAC Name |
[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]phosphonic acid |
InChI |
InChI=1S/C15H24N3O5P/c1-10(2)8-13(18-24(21,22)23)15(20)17-12(14(16)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H2,16,19)(H,17,20)(H3,18,21,22,23)/t12-,13-/m0/s1 |
InChI Key |
OGCHEAOJIISNED-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(O)O |
Origin of Product |
United States |
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